molecular formula C23H23ClN6O3 B12777577 Suvorexant metabolite M9 CAS No. 1030377-39-9

Suvorexant metabolite M9

Cat. No.: B12777577
CAS No.: 1030377-39-9
M. Wt: 466.9 g/mol
InChI Key: GALQAEACISWTMT-OAHLLOKOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of suvorexant metabolite M9 involves the hydroxylation of suvorexant. This process is typically carried out using recombinant cytochrome P450 enzyme systems, specifically CYP3A4, which is the primary enzyme responsible for the metabolism of suvorexant . The reaction conditions include the presence of NADPH as a cofactor and an appropriate buffer system to maintain the pH .

Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors equipped with recombinant cytochrome P450 enzymes. The reaction is monitored and controlled to ensure optimal yield and purity of the metabolite .

Properties

CAS No.

1030377-39-9

Molecular Formula

C23H23ClN6O3

Molecular Weight

466.9 g/mol

IUPAC Name

[(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl]-[5-(hydroxymethyl)-2-(triazol-2-yl)phenyl]methanone

InChI

InChI=1S/C23H23ClN6O3/c1-15-6-9-28(23-27-19-13-17(24)3-5-21(19)33-23)10-11-29(15)22(32)18-12-16(14-31)2-4-20(18)30-25-7-8-26-30/h2-5,7-8,12-13,15,31H,6,9-11,14H2,1H3/t15-/m1/s1

InChI Key

GALQAEACISWTMT-OAHLLOKOSA-N

Isomeric SMILES

C[C@@H]1CCN(CCN1C(=O)C2=C(C=CC(=C2)CO)N3N=CC=N3)C4=NC5=C(O4)C=CC(=C5)Cl

Canonical SMILES

CC1CCN(CCN1C(=O)C2=C(C=CC(=C2)CO)N3N=CC=N3)C4=NC5=C(O4)C=CC(=C5)Cl

Origin of Product

United States

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